N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-PHENYLBENZENESULFONAMIDE typically involves multiple steps, starting with the bromination of carbazole to introduce bromine atoms at specific positions. This is followed by the formation of the hydroxypropyl group and subsequent sulfonamide formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-PHENYLBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.
Substitution: The bromine atoms in the carbazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially unique properties.
Scientific Research Applications
N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-PHENYLBENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-PHENYLBENZENESULFONAMIDE involves its interaction with specific molecular targets, such as proteins or enzymes. The brominated carbazole moiety may facilitate binding to these targets, while the sulfonamide group can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N,4-DIMETHYLBENZENESULFONAMIDE
- N-(3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-4-METHYLBENZENESULFONAMIDE
- N-(3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(2-FURYLMETHYL)-4-METHYLBENZENESULFONAMIDE
Uniqueness
N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-PHENYLBENZENESULFONAMIDE is unique due to the presence of bromine atoms in the carbazole ring, which can significantly influence its chemical reactivity and potential applications. The combination of hydroxypropyl and sulfonamide groups further enhances its versatility and functionality in various scientific and industrial contexts.
Properties
Molecular Formula |
C28H24Br2N2O3S |
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Molecular Weight |
628.4 g/mol |
IUPAC Name |
N-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C28H24Br2N2O3S/c1-19-7-11-24(12-8-19)36(34,35)32(22-5-3-2-4-6-22)18-23(33)17-31-27-13-9-20(29)15-25(27)26-16-21(30)10-14-28(26)31/h2-16,23,33H,17-18H2,1H3 |
InChI Key |
IHUHWESEVRTCSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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